![molecular formula C18H23N3O2 B5566896 3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, also known as HMBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMBP is a synthetic compound that is derived from benzamide and pyrazine. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
Parabens in Aquatic Environments
Parabens, structurally related to the query compound through their benzamide component, are widely used as preservatives. A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses their weak endocrine disruptor capabilities and their presence in water due to the consumption of paraben-based products. The study emphasizes the need for further research on the toxicity of chlorinated paraben by-products found in water sources (Haman, Dauchy, Rosin, & Munoz, 2015).
Chromones as Radical Scavengers
Chromones and their derivatives, sharing a resemblance to the aromatic structure of the query compound, are highlighted for their antioxidant properties. A review summarizes over 400 naturally and synthetically derived chromone derivatives, indicating their importance in neutralizing active oxygen and free radicals, thereby inhibiting or delaying cell impairment (Yadav, Parshad, Manchanda, & Sharma, 2014).
Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and its derivatives have been identified for their various chemical, photochemical, and biological properties, which might share functional similarities with the compound due to the hydroxy and aromatic components. This review discusses synthesis methods, reactivity, and applications in biology, pointing to the potential for novel drug development (Yoda, 2020).
Polybrominated Diphenyl Ethers and Neurotoxicity
The review on polybrominated diphenyl ethers (PBDEs) and their hydroxylated derivatives focuses on their neurotoxic effects, particularly during brain development. Given the structural complexity and potential biological activity of the query compound, insights from this research might suggest avenues for investigating neurotoxicity and developmental effects of related compounds (Dingemans, van den Berg, & Westerink, 2011).
Histone Deacetylase Inhibitors in Cancer Therapy
A review on histone deacetylase inhibitors outlines their role as a novel target in anticancer therapy. While not directly related, the query compound's structure may suggest potential for interaction with enzymes or receptors involved in cancer pathways, akin to how these inhibitors function (Kouraklis & Theocharis, 2006).
Propiedades
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-methylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-10-20-16(11-19-13)12-21-17(22)15-6-4-5-14(9-15)7-8-18(2,3)23/h4-6,9-11,23H,7-8,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLCDBNLYZFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

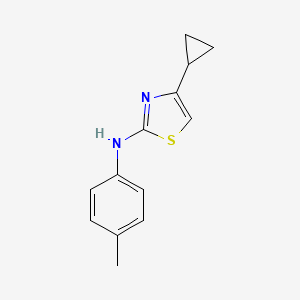
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
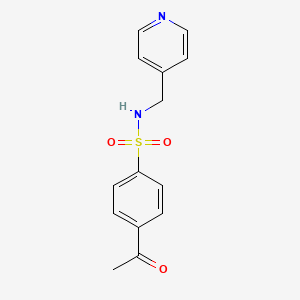
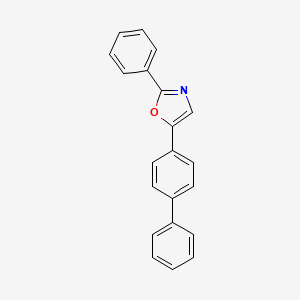
![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)
![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)

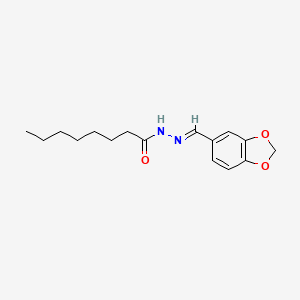
![4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5566898.png)

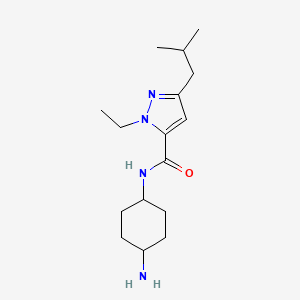
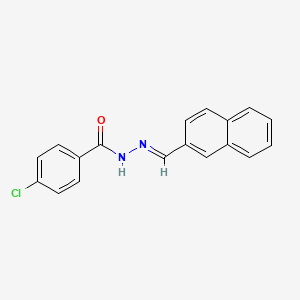
![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)